2-Methyl-5-{3-[(pyridin-4-yloxy)methyl]piperidine-1-carbonyl}pyrazine
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Overview
Description
2-Methyl-5-{3-[(pyridin-4-yloxy)methyl]piperidine-1-carbonyl}pyrazine is a complex organic compound that features a pyrazine ring substituted with a methyl group and a piperidine moiety linked to a pyridine ring via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-{3-[(pyridin-4-yloxy)methyl]piperidine-1-carbonyl}pyrazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives.
Ether Linkage Formation: The pyridine ring is connected to the piperidine moiety through an ether linkage, typically achieved via Williamson ether synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-{3-[(pyridin-4-yloxy)methyl]piperidine-1-carbonyl}pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Methyl-5-{3-[(pyridin-4-yloxy)methyl]piperidine-1-carbonyl}pyrazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-{3-[(pyridin-4-yloxy)methyl]piperidine-1-carbonyl}pyrazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application, such as inhibition of certain enzymes in medicinal chemistry or interaction with conductive polymers in material science.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-{3-[(pyridin-3-yloxy)methyl]piperidine-1-carbonyl}pyrazine
- 2-Methyl-5-{3-[(pyridin-2-yloxy)methyl]piperidine-1-carbonyl}pyrazine
- 2-Methyl-5-{3-[(quinolin-4-yloxy)methyl]piperidine-1-carbonyl}pyrazine
Uniqueness
The uniqueness of 2-Methyl-5-{3-[(pyridin-4-yloxy)methyl]piperidine-1-carbonyl}pyrazine lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where precise molecular interactions are crucial, such as in targeted drug design or the development of specialized materials.
Properties
IUPAC Name |
(5-methylpyrazin-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-13-9-20-16(10-19-13)17(22)21-8-2-3-14(11-21)12-23-15-4-6-18-7-5-15/h4-7,9-10,14H,2-3,8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMXPWPKDPASKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCCC(C2)COC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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